molecular formula C16H15F3N2O4 B2701231 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034494-07-8

3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2701231
CAS No.: 2034494-07-8
M. Wt: 356.301
InChI Key: VUGYMSBKTRIWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. This chemical features a oxazolidine-2,4-dione heterocycle, a scaffold recognized in medicinal chemistry for its relevance in developing biologically active molecules . The structure is further integrated with a piperidine moiety, a common feature in pharmacologically active compounds that can influence receptor binding and pharmacokinetic properties. The presence of the 2-(trifluoromethyl)benzoyl group is a significant structural feature, as the trifluoromethyl group is a classic bioisostere used in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Compounds containing the 2,4-dione heterocycle have been extensively investigated for a wide spectrum of biological activities. Research on analogous structures has demonstrated potential in areas such as anticancer research, where similar derivatives have been designed as inhibitors of protein kinases like VEGFR-2 . Furthermore, the oxazolidinone core is a privileged structure in antimicrobial discovery, with known derivatives exhibiting potent activity against drug-resistant bacterial strains . The specific combination of the oxazolidine-2,4-dione, piperidine, and trifluoromethyl-substituted aromatic ring in this molecule makes it a valuable candidate for researchers exploring new therapeutic agents. Its primary research value lies in its potential as a building block for constructing novel molecules or as a lead compound for hit-to-lead optimization campaigns in drug discovery. Potential applications include investigating its mechanism of action against specific enzymatic targets, studying its structure-activity relationships (SAR), and evaluating its efficacy in various cellular and biochemical assays. This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)14(23)20-7-5-10(6-8-20)21-13(22)9-25-15(21)24/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYMSBKTRIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12F3N2O3\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_2\text{O}_3

This structure includes a piperidine ring, a trifluoromethyl group, and an oxazolidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance. The oxazolidine moiety is known to affect protein synthesis by inhibiting bacterial ribosomes, while the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have been tested against various cancer cell lines using both 2D and 3D culture methods. The results from these assays suggest that:

  • Efficacy : The compound demonstrated IC50 values ranging from 5 to 10 µM in inhibiting cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) .
  • Selectivity : While effective against cancer cells, some compounds also showed activity against normal fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity .

Antimicrobial Activity

The antimicrobial potential of the compound has also been evaluated. Studies have shown:

  • Broad-Spectrum Activity : Similar compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), displaying promising antibacterial properties .
  • Mechanism : The proposed mechanism involves interference with bacterial protein synthesis and DNA replication processes .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of related compounds, it was found that the introduction of a trifluoromethyl group significantly enhanced cytotoxicity against lung cancer cells. The study utilized MTS cytotoxicity assays and BrdU proliferation assays to quantify cell viability and proliferation rates.

CompoundIC50 (µM)Cell Line
Compound A6.26HCC827
Compound B9.48NCI-H358
Compound C20.46A549

These results underscore the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of similar oxazolidine derivatives revealed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This suggests potential for development into new antibacterial agents.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, a related compound was evaluated for its effectiveness against glioblastoma cell lines, demonstrating notable cytotoxicity and apoptosis induction in cancer cells . The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties
Oxazolidine derivatives are also being explored for their anti-inflammatory effects. Research has shown that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes . The incorporation of the trifluoromethyl group may enhance these inhibitory activities, leading to improved therapeutic outcomes for inflammatory diseases.

Synthetic Methodologies

Synthesis Techniques
The synthesis of 3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxazolidine ring through cyclization reactions.
  • Introduction of the trifluoromethylbenzoyl group via acylation methods.
  • Attachment of the piperidine moiety through nucleophilic substitution reactions.

These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production .

Biological Assessments

In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives. For example, compounds with similar structures were tested against various bacterial strains, showing promising antibacterial activity . The molecular docking studies indicated strong interactions between these compounds and target proteins involved in bacterial metabolism.

In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profiles of oxazolidine derivatives. Studies involving genetically modified organisms demonstrated significant reductions in tumor sizes when treated with these compounds, suggesting their potential as effective anticancer agents .

Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on glioblastoma cells. The results showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis rates compared to control groups . This underscores the potential of trifluoromethylated oxazolidines in cancer therapy.

Case Study 2: Anti-inflammatory Action
Another research focused on the anti-inflammatory properties of oxazolidine derivatives. The study revealed that these compounds effectively reduced inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Ring-Opening of Oxazolidine-2,4-dione

The oxazolidine-2,4-dione ring undergoes nucleophilic attack due to its electrophilic carbonyl groups:

  • Amines : React with the dione to form urea derivatives, breaking the ring .

  • Alcohols : Ring-opening produces carbamate esters under basic conditions.

Key Reaction :

Oxazolidine-2,4-dione+R-NH2EtOH, ΔUrea Derivative+CO2\text{Oxazolidine-2,4-dione} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Urea Derivative} + \text{CO}_2 \uparrow

Yields range from 60–90% depending on the nucleophile’s steric and electronic properties.

Hydrolysis of the Benzoyl Amide Bond

The 2-(trifluoromethyl)benzoyl group attached to the piperidine nitrogen is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding piperidine-4-yl derivatives and 2-(trifluoromethyl)benzoic acid.

  • Basic Hydrolysis : NaOH/EtOH generates the corresponding amine and carboxylate salt.

Stability Note : The trifluoromethyl group enhances electron withdrawal, slightly increasing hydrolysis resistance compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

Observed Reactions :

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups at C5 of the benzoyl ring .

  • Halogenation : Bromination (Br₂/Fe) occurs at C5 but with <30% yield due to competing side reactions .

Catalytic Modifications

Transition-metal catalysts enable selective transformations:

  • Cross-Coupling : Suzuki-Miyaura reactions require pre-functionalization (e.g., bromination) of the benzoyl ring .

  • Reductive Amination : The piperidine nitrogen undergoes alkylation with aldehydes/ketones in the presence of NaBH₃CN .

Example :

Compound+RCHONaBH₃CN, MeOHN-Alkylated Derivative\text{Compound} + \text{RCHO} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Alkylated Derivative}

Pharmacological Activity and Mechanism

While beyond pure chemical reactivity, the compound’s interactions with biological targets (e.g., bacterial ribosomes) are mediated by:

  • Hydrogen Bonding : Oxazolidine dione carbonyl groups bind to ribosomal RNA.

  • Lipophilicity : The -CF₃ group enhances membrane permeability, critical for antibacterial activity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming piperidine-linked byproducts .

  • Photodegradation : UV exposure leads to oxazolidine ring cleavage, requiring storage in amber vials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on modifications to three regions:

Oxazolidine-2,4-dione core : Variations in substituents or ring saturation.

Piperidine moiety : Alterations in substituents (e.g., alkyl, aryl, or electron-withdrawing groups).

Benzoyl linker : Substitutions on the aromatic ring (e.g., halogens, alkyl, or CF₃ groups).

Key Comparators

Compound Name / ID Structural Differences Potential Functional Implications
3-(2-piperidin-4-ylethyl)oxazolidine-2,4-dione Lacks benzoyl linker and CF₃ group; ethyl spacer between piperidine and oxazolidine-dione. Reduced lipophilicity; lower metabolic stability. May exhibit weaker target binding affinity.
Compound 25 (from ) 2-(methylamino)-2-oxoethyl carbamate linker; biphenyl-4-ylmethyl substituent. Enhanced aromatic stacking interactions; potential for improved solubility due to carbamate group.
N-[2-amino-4-(trifluoromethyl)phenyl]piperidine No oxazolidine-dione core; amine substituent on piperidine. May act as a kinase inhibitor or receptor antagonist due to amine functionality.

Research Findings and Hypotheses

This is critical in mRNA delivery systems, where lipid nanoparticle (LNP) stability relies on hydrophobic interactions . In contrast, the biphenylmethyl group in Compound 25 may improve cellular uptake due to extended aromaticity but could increase off-target toxicity .

Role of Oxazolidine-2,4-dione Core :

  • The rigid oxazolidine-dione ring may restrict conformational flexibility, improving selectivity for specific targets. For example, similar dione-containing compounds are used in protease inhibitors due to their ability to mimic peptide transition states .

Synthetic Accessibility :

  • The target compound’s benzoyl linker simplifies synthesis compared to carbamate-linked analogs (e.g., Compound 25), which require additional steps for carbamate formation .

Limitations of Available Data

  • Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Conclusions are inferred from structural analogs and synthetic precedents.
  • The product catalog in lists piperidine derivatives but lacks specificity regarding biological activity or comparative studies.

Q & A

Basic: What are the critical steps for synthesizing 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Substitution or acylation of the piperidine ring, as seen in analogous compounds like 4-(2,4-difluorobenzoyl)piperidine hydrochloride, which uses benzoylation under anhydrous conditions .
  • Oxazolidine-2,4-dione formation : Cyclization via carbamate intermediates, requiring precise stoichiometry and temperature control (e.g., NaOH in dichloromethane for deprotection and cyclization) .
  • Purification : Column chromatography or recrystallization to achieve >99% purity, as demonstrated in related oxazolidine derivatives .
    Key challenges : Minimizing side reactions (e.g., hydrolysis of the trifluoromethyl group) and ensuring anhydrous conditions for acylation steps .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : For structural confirmation, particularly 19F^{19}\text{F} NMR to verify the trifluoromethyl group and 1H^{1}\text{H}/13C^{13}\text{C} NMR for piperidine and oxazolidine-dione moieties .
  • HPLC-MS : To assess purity (>99%) and detect trace intermediates, as applied to structurally similar heterocycles .
  • X-ray crystallography : Optional for resolving polymorphic forms, as seen in related oxazolidine-dione derivatives .

Basic: What safety protocols are recommended during handling?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles, especially when handling corrosive reagents (e.g., NaOH in dichloromethane) .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .
  • Waste disposal : Segregate halogenated waste (e.g., trifluoromethyl byproducts) per OSHA guidelines .

Advanced: How can experimental design optimize reaction yield and selectivity?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a study on TiO₂ photoactivity used DoE to reduce trials by 40% while maximizing yield .
  • Response Surface Methodology (RSM) : Optimize multi-step reactions, as demonstrated in piperidine derivatization workflows .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Advanced: How do computational methods aid in reaction pathway design for this compound?

Answer:

  • Quantum chemical calculations : Predict transition states and intermediates for key steps like acylation or cyclization. ICReDD’s approach combines density functional theory (DFT) with experimental validation to narrow optimal conditions .
  • Machine learning (ML) : Train models on existing reaction databases to predict solvent effects or catalyst performance, reducing trial-and-error .
  • Molecular docking : For pharmacological studies, simulate binding interactions of the oxazolidine-dione core with target proteins .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-technique validation : Cross-reference NMR, HPLC-MS, and IR data. For example, conflicting 13C^{13}\text{C} signals in piperidine derivatives were resolved via 2D NMR (HSQC, HMBC) .
  • Isotopic labeling : Use deuterated solvents or 15N^{15}\text{N}-labeled intermediates to clarify ambiguous peaks .
  • Crystallographic validation : Resolve stereochemical ambiguities, as applied to polymorphic forms of isoindole-dione analogs .

Advanced: What strategies improve scalability while maintaining purity?

Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability, as tested in non-automated combustion engineering systems .
  • Membrane separation : Purify intermediates via nanofiltration, a method validated for trifluoromethyl-containing compounds .
  • Process Analytical Technology (PAT) : Implement real-time monitoring to adhere to quality-by-design (QbD) principles .

Advanced: How to assess the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and humidity. For example, related benzoyl-piperidine derivatives showed hydrolytic instability at pH < 4, necessitating storage at 2–8°C .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life, as described in pharmacopeial guidelines for similar heterocycles .
  • LC-MS stability-indicating assays : Detect degradation products (e.g., hydrolyzed oxazolidine rings) with ppm sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.